molecular formula C20H29ClN2O5S B023430 (S)-Tamsulosin Hydrochloride CAS No. 106463-19-8

(S)-Tamsulosin Hydrochloride

Cat. No.: B023430
CAS No.: 106463-19-8
M. Wt: 445 g/mol
InChI Key: ZZIZZTHXZRDOFM-RSAXXLAASA-N
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Description

(S)-Tamsulosin Hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high specificity and efficacy in targeting alpha-1 receptors, which are predominantly found in the prostate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide under specific conditions.

    Chiral resolution: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for chiral resolution and purification.

Chemical Reactions Analysis

Types of Reactions: (S)-Tamsulosin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Tamsulosin Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of alpha-1 adrenergic receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Extensively studied for its therapeutic effects in treating BPH and potential off-label uses.

    Industry: Utilized in the development of new pharmaceuticals targeting similar pathways.

Mechanism of Action

(S)-Tamsulosin Hydrochloride exerts its effects by selectively binding to alpha-1 adrenergic receptors in the prostate and bladder neck. This binding inhibits the action of endogenous catecholamines, leading to relaxation of smooth muscle fibers. The primary molecular targets are the alpha-1A and alpha-1D adrenergic receptors, which are involved in the contraction of smooth muscles in the urinary tract.

Comparison with Similar Compounds

  • Alfuzosin Hydrochloride
  • Doxazosin Mesylate
  • Terazosin Hydrochloride
  • Silodosin

Comparison: (S)-Tamsulosin Hydrochloride is unique due to its high selectivity for alpha-1A and alpha-1D receptors, which minimizes cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists. This selectivity makes it particularly effective in treating BPH with a lower incidence of hypotension and other systemic effects.

Properties

IUPAC Name

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275650
Record name (S)-Tamsulosin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106463-19-8
Record name (S)-Tamsulosin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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